molecular formula C22H26N2O7 B1427505 (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate CAS No. 1171080-45-7

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Cat. No.: B1427505
CAS No.: 1171080-45-7
M. Wt: 430.5 g/mol
InChI Key: AMOSSTKBTVKFNW-VOMIJIAVSA-N
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Description

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is a chemical compound with the molecular formula C22H26N2O7 and a molecular weight of 430.46 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with a benzyloxyamino group and a benzyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOSSTKBTVKFNW-VOMIJIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171080-45-7
Record name 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171080-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester (0.806 g, 2.37 mmol) having diastereo ratio of (2S,5R)/(2S,5S)=77.4/22.6 (54.8% de), ethanol (4.75 g) and oxalic acid (0.217 g, 2.41 mmol) were added, and the obtained mixture was stirred for 2 hours. The precipitate was filtrated, washed with ethanol (0.80 g) for 2 times, and dried at 50° C. under reduced pressure to obtain 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester oxalate (0.947 g, 2.20 mmol, yield: 93%). The diastereo ratio of this solid was (2S,5R)/(2S,5S)=87.2/12.8 (74.5% de).
Quantity
0.806 g
Type
reactant
Reaction Step One
Quantity
0.217 g
Type
reactant
Reaction Step Two
Quantity
4.75 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methanol (4.78 g) and oxalic acid (0.219 g, 2.43 mmol) was added to 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester (0.804 g, 2.36 mmol) having diastereo ratio of (2S,5R)/(2S,5S)=77.4/22.6 (54.8% de), and the obtained mixture was stirred for 2 hours. The precipitate was filtrated, washed with methanol (0.80 g) for 2 times, and dried at 50° C. under reduced pressure to obtain 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester oxalate (0.556 g, 1.29 mmol, yield: 55%). The diastereo ratio of this solid was (2S,5R)/(2S,5S)=99.1/0.9 (98.2 ode).
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
0.804 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a slurry of benzyl 5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate (1:1) (10 g, 23.3 mmol, 3:1, SR:SS) in ethyl acetate (70 ml) was added a solution of potassium bicarbonate (9.3 g, 93 mmol, 4 eq) in water (90 ml). The mixture was stirred until all the solids had dissolved. The layers were separated and the aqueous layer was extracted with ethyl acetate (30 ml). The combined organic layers were washed with water (50 ml) and concentrated under vacuum below 40° C. to a final volume of 40 ml. The solution was passed through a filter and warmed to 45° C. Methanol (20 ml) at 40° C. was added, followed by a freshly prepared solution of oxalic acid dihydrate (3.67 g, 29.1 mmol) in methanol (10 ml). The mixture was cooled and the product was isolated by filtration. The solid was washed with an ethyl acetate/methanol mixture, then with ethyl acetate. The solid was dried to give benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate (1:1) as a single isomer (7.0 g, 16.3 mmol, 70%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 2
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 3
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 4
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 5
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 6
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

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